3-(Trifluoromethyl)picolinimidamide hydrochloride

Catalog No.
S3319399
CAS No.
1179361-68-2
M.F
C7H7ClF3N3
M. Wt
225.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethyl)picolinimidamide hydrochloride

CAS Number

1179361-68-2

Product Name

3-(Trifluoromethyl)picolinimidamide hydrochloride

IUPAC Name

3-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride

Molecular Formula

C7H7ClF3N3

Molecular Weight

225.6 g/mol

InChI

InChI=1S/C7H6F3N3.ClH/c8-7(9,10)4-2-1-3-13-5(4)6(11)12;/h1-3H,(H3,11,12);1H

InChI Key

SNCREHQKMAQSGH-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)C(=N)N)C(F)(F)F.Cl

Canonical SMILES

C1=CC(=C(N=C1)C(=N)N)C(F)(F)F.Cl

3-(Trifluoromethyl)picolinimidamide hydrochloride is a synthetic compound characterized by its unique trifluoromethyl group and picolinimidamide structure. Its chemical formula is C7H7ClF3N3C_7H_7ClF_3N_3, with a molecular weight of approximately 225.6 g/mol. This compound exists in a hydrochloride form, enhancing its solubility in aqueous environments, which is advantageous for various biochemical applications .

The trifluoromethyl group significantly influences the compound's physical and chemical properties, including its lipophilicity and reactivity, making it a valuable material in both research and pharmaceutical contexts.

  • Nucleophilic Substitution: The presence of the chlorine atom allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine.
  • Hydrolysis: In aqueous solutions, hydrolysis can occur, leading to the formation of corresponding amines and acids.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products. Common oxidizing agents include potassium permanganate, while lithium aluminum hydride is often used as a reducing agent.

Preliminary studies indicate that 3-(Trifluoromethyl)picolinimidamide hydrochloride exhibits significant biological activity. It interacts with various enzymes and proteins, potentially influencing metabolic pathways. Notably, it may inhibit specific biological targets, suggesting therapeutic applications in areas such as anti-cancer or anti-inflammatory treatments. The trifluoromethyl group enhances the compound's bioavailability, contributing to its effectiveness in biological systems.

Several synthesis methods for 3-(Trifluoromethyl)picolinimidamide hydrochloride have been reported:

  • Direct Synthesis: This involves the reaction of appropriate precursors under controlled conditions to yield the desired compound.
  • Catalytic Methods: Utilizing catalysts to facilitate reactions can improve yields and purity.
  • Modification of Existing Compounds: Starting from related compounds, specific functional groups can be introduced or modified to create 3-(Trifluoromethyl)picolinimidamide hydrochloride .

These synthesis routes allow researchers to tailor the compound for specific applications while optimizing yield and purity.

3-(Trifluoromethyl)picolinimidamide hydrochloride has diverse applications across various fields:

  • Scientific Research: It serves as a catalyst in organic synthesis reactions and as an intermediate in the production of biologically active molecules.
  • Pharmaceutical Development: The compound plays a role in drug development due to its potential therapeutic effects.
  • Agrochemicals: It is also utilized as an intermediate in the production of agrochemicals and other industrial chemicals .

Interaction studies reveal that 3-(Trifluoromethyl)picolinimidamide hydrochloride engages with multiple biological targets. Research indicates its potential inhibitory effects on certain enzymes involved in metabolic pathways, which could be exploited for therapeutic purposes. Additionally, studies have shown interactions with various receptors, enhancing our understanding of its pharmacological profile.

Several compounds share structural similarities with 3-(Trifluoromethyl)picolinimidamide hydrochloride. Below is a comparison highlighting their unique features:

Compound NameStructure CharacteristicsUnique Features
3-Chloro-5-(trifluoromethyl)picolinic acidChlorinated picoline structureContains a carboxylic acid group instead of an amide
2-Chloro-4-(trifluoromethyl)pyridinePyridine ring instead of picolineDifferent nitrogen positioning affects reactivity
4-(Trifluoromethyl)anilineAniline structure with trifluoromethyl groupLacks chlorination; primarily an aromatic amine
6-(Trifluoromethyl)picolinimidamideSimilar imidamide structureDifferent positional isomer affecting biological activity
5-FluoropicolinimidamideSimilar core structureContains a fluorine atom instead of trifluoromethyl group

The uniqueness of 3-(Trifluoromethyl)picolinimidamide hydrochloride lies in its specific combination of functional groups and structural features that enhance its biological activity and potential applications compared to these similar compounds .

Dates

Modify: 2023-08-19

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